Lys8-conopressin s

Descripción general

Descripción

Lys8-conopressin s is a neuropeptide found in the venom of certain marine cone snails. It is a member of the conopressin family, which are analogs of the mammalian vasopressin and oxytocin. These peptides play a crucial role in the regulation of various physiological processes, including water balance, blood pressure, and social behaviors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lys8-conopressin s typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound can be achieved through recombinant DNA technology. This involves inserting the gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast. The peptide is then expressed, harvested, and purified using chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions

Lys8-conopressin s can undergo various chemical reactions, including:

Oxidation: The cysteine residues in the peptide can form disulfide bonds, which are crucial for its biological activity.

Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis or chemical synthesis.

Major Products

Oxidation: Formation of disulfide-bonded peptide.

Reduction: Formation of reduced peptide with free thiol groups.

Substitution: Analog peptides with modified amino acid sequences.

Aplicaciones Científicas De Investigación

Lys8-conopressin s has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and folding.

Biology: Investigated for its role in neurophysiological processes and behavior modulation.

Medicine: Potential therapeutic applications in treating disorders related to vasopressin and oxytocin pathways, such as diabetes insipidus and social anxiety.

Industry: Utilized in the development of bioactive compounds and as a tool in drug discovery.

Mecanismo De Acción

Lys8-conopressin s exerts its effects by binding to specific receptors on the surface of target cells. These receptors are part of the G-protein-coupled receptor (GPCR) family. Upon binding, the peptide activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include vasopressin and oxytocin receptors, which are involved in water balance, blood pressure regulation, and social behaviors.

Comparación Con Compuestos Similares

Similar Compounds

Vasopressin: A mammalian peptide hormone with similar functions in water balance and blood pressure regulation.

Oxytocin: Another mammalian peptide hormone involved in social bonding and reproductive behaviors.

Other Conopressins: Variants found in different species of cone snails with slight differences in amino acid sequences.

Uniqueness

Lys8-conopressin s is unique due to its specific amino acid sequence, which includes a lysine residue at the eighth position. This modification can influence its binding affinity and specificity for receptors, making it a valuable tool for studying receptor-ligand interactions and developing therapeutic agents.

Actividad Biológica

Lys8-conopressin S is a biologically active peptide derived from the venom of cone snails, specifically belonging to the conotoxin family. This compound exhibits significant pharmacological properties, particularly as a ligand for vasopressin and oxytocin receptors. Understanding its biological activity involves examining its structure, receptor interactions, and potential therapeutic applications.

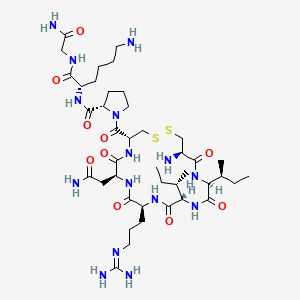

Structural Characteristics

This compound is a nonapeptide characterized by a specific amino acid sequence that includes a lysine residue at the eighth position. This structural feature is crucial as it influences the peptide's binding affinity and selectivity towards various receptors.

| Peptide | Sequence | Notable Features |

|---|---|---|

| This compound | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly (NH2) | Contains a disulfide bond and a lysine at position 8 |

Receptor Interactions

This compound primarily interacts with the vasopressin receptor family, including V1a, V1b, and V2 receptors. Its activity can be classified into agonistic or antagonistic effects depending on the receptor subtype.

Agonistic Activity

- V1a Receptor : Exhibits vasopressor activity.

- V2 Receptor : Functions as an antidiuretic agent.

Antagonistic Activity

- V1b Receptor : Can act as an antagonist, inhibiting vasopressin's effects.

The binding affinity of this compound varies across species and receptor types, which is critical for its potential therapeutic applications.

Pharmacological Studies

Research has demonstrated that this compound retains significant biological activity in both rodent models and human cell lines. A comparative analysis of its effects on different receptors revealed the following findings:

| Receptor Type | Activity Type | Binding Affinity (pM) | Reference |

|---|---|---|---|

| V1a | Agonist | 270 | |

| V1b | Antagonist | 0.9 | |

| V2 | Agonist | 10 |

Case Studies

Several studies have investigated the biological activity of this compound in various contexts:

- Antidiuretic Effect in Rodents : In urethane-anesthetized rats, this compound was shown to induce significant antidiuretic effects, comparable to those produced by natural vasopressin.

- Vasopressor Response : In another study, the peptide exhibited a notable increase in blood pressure when administered to rats, confirming its agonistic action on V1a receptors.

- Comparative Analysis with Other Conotoxins : Research comparing this compound with other conotoxins indicated that modifications in amino acid sequences significantly impact receptor selectivity and potency.

Propiedades

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13,16-bis[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H73N15O10S2/c1-5-21(3)31-38(64)51-25(12-9-15-48-41(46)47)35(61)52-26(17-29(44)57)36(62)53-27(20-68-67-19-23(43)33(59)54-32(22(4)6-2)39(65)55-31)40(66)56-16-10-13-28(56)37(63)50-24(11-7-8-14-42)34(60)49-18-30(45)58/h21-28,31-32H,5-20,42-43H2,1-4H3,(H2,44,57)(H2,45,58)(H,49,60)(H,50,63)(H,51,64)(H,52,61)(H,53,62)(H,54,59)(H,55,65)(H4,46,47,48)/t21-,22-,23-,24-,25-,26-,27-,28-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWOKFQUEUZKDE-GDVWXNPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)N)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)[C@@H](C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H73N15O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1000.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130836-26-9 | |

| Record name | 130836-26-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.